5-Fluoro-2-(piperazin-1-yl)quinoxaline
Description
Significance of the Quinoxaline (B1680401) Scaffold in Medicinal Chemistry Research
The quinoxaline scaffold, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a pyrazine (B50134) ring, is recognized as a "privileged scaffold" in medicinal chemistry. benthamdirect.comnih.govresearchgate.netnih.govresearchgate.nettandfonline.com This designation is attributed to its ability to bind to a variety of biological targets, making it a versatile foundation for the development of a wide range of therapeutic agents. benthamdirect.comnih.govresearchgate.net The simple and flexible structure of quinoxaline, along with its bioisosteric relationship to other important scaffolds like quinoline (B57606) and naphthalene, offers a strategic advantage in designing new drugs, potentially circumventing existing resistance mechanisms. nih.gov Its inherent physicochemical properties and the capacity for multidimensional functionalization have made it a prime focus in contemporary drug discovery and development. rsc.orgbenthamdirect.commtieat.org The quinoxaline nucleus is a key component in several commercially available drugs, underscoring its importance in the pharmaceutical industry. nih.govmdpi.com
The structural core of quinoxaline provides a template for creating large libraries of compounds for screening, and its derivatives have been shown to possess a wide spectrum of biological activities. benthamdirect.comnih.govipp.ptijpsjournal.com This versatility has led to extensive research into its potential applications against various diseases, solidifying its status as a cornerstone in the search for novel and more effective medicines. nih.govnih.govresearchgate.net
Historical Context and Evolution of Quinoxaline Research
The first synthesis of a quinoxaline derivative was reported in 1884 by Korner and Hinsberg, who achieved this through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. tandfonline.commtieat.orgmdpi.com This foundational method laid the groundwork for future research into this class of compounds. tandfonline.com Initially, research focused on the fundamental chemistry and synthesis of quinoxaline derivatives. tandfonline.commtieat.org
Over the decades, the evolution of synthetic methodologies has been a significant driver of quinoxaline research. While classical methods remain relevant, modern techniques such as microwave-assisted synthesis and the use of eco-friendly catalysts have been developed to improve reaction times and yields. wisdomlib.orgbenthamdirect.com The principles of green chemistry are increasingly being applied to the synthesis of quinoxaline derivatives, aiming for more sustainable and environmentally friendly processes. benthamdirect.commdpi.com
The discovery of naturally occurring antibiotics like echinomycin, which contains a quinoxaline moiety, spurred interest in the biological activities of these compounds. ipp.ptijpsjournal.comsapub.org This led to a shift in research focus towards the pharmacological applications of quinoxaline derivatives. Today, research continues to explore new synthetic routes and to investigate the vast therapeutic potential of this versatile scaffold. rsc.orgbenthamdirect.combenthamdirect.comresearchgate.net
Broad Spectrum of Biological Activities Associated with Quinoxaline Derivatives
Quinoxaline derivatives have been shown to exhibit a remarkably broad spectrum of biological activities, making them a highly attractive scaffold for drug development. mdpi.comnih.govwisdomlib.orgsapub.orgwisdomlib.org The diverse pharmacological properties are a testament to the versatility of the quinoxaline nucleus and its ability to interact with a multitude of biological targets. nih.govrsc.orgnih.govwisdomlib.orgsapub.orgwisdomlib.orgnih.govproquest.comnih.govnih.govrsc.orgnih.govunav.edusemanticscholar.orgresearchgate.nettandfonline.combohrium.com
The major reported biological activities of quinoxaline derivatives include:
Anticancer: Quinoxaline derivatives have demonstrated significant potential as anticancer agents, with activity reported against various cancer cell lines, including breast, colon, and liver cancer. nih.govnih.govtandfonline.comnih.govrsc.orgnih.gov Some derivatives have been found to induce apoptosis in cancer cells. nih.govtandfonline.comnih.gov
Antimicrobial: This class of compounds has shown potent activity against a range of pathogens. This includes antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. nih.govnih.govrsc.orgmdpi.comresearchgate.net
Antiviral: Research has highlighted the antiviral potential of quinoxaline derivatives against various viruses, including Herpes simplex virus and Human Immunodeficiency Virus (HIV). rsc.orgnih.govproquest.comresearchgate.netbohrium.com
Anti-inflammatory: Several quinoxaline derivatives have been reported to possess anti-inflammatory properties, with some showing effects comparable to established anti-inflammatory drugs. nih.govunav.edunih.gov
Other Activities: Beyond these major areas, quinoxaline derivatives have also been investigated for a host of other pharmacological effects, including antimalarial, antitubercular, antidepressant, anticonvulsant, and antioxidant activities. mdpi.comwisdomlib.orgsapub.orgwisdomlib.orgnih.govsemanticscholar.orgrsc.org They have also been explored as 5-HT3 receptor antagonists. nih.gov
The wide range of biological activities associated with the quinoxaline scaffold continues to drive research and development efforts, with the goal of harnessing its therapeutic potential to address a variety of diseases. nih.govwisdomlib.org
Interactive Data Table of Quinoxaline Derivative Activities
Below is a summary of the diverse biological activities reported for quinoxaline derivatives.
| Biological Activity | Description | Key Findings | References |
| Anticancer | Effective against various cancer cell lines. | Induction of apoptosis in cancer cells. | nih.govnih.govtandfonline.comnih.govrsc.orgnih.gov |
| Antimicrobial | Broad-spectrum activity against bacteria and fungi. | Potent against Gram-positive and Gram-negative bacteria. | nih.govnih.govrsc.orgmdpi.comresearchgate.net |
| Antiviral | Activity against a range of viruses. | Inhibition of viruses such as HSV and HIV. | rsc.orgnih.govproquest.comresearchgate.netbohrium.com |
| Anti-inflammatory | Reduces inflammation. | Effects comparable to some existing anti-inflammatory drugs. | nih.govunav.edunih.gov |
| Antimalarial | Activity against the malaria parasite. | Identified as potential leads for new antimalarial drugs. | sapub.org |
| Antitubercular | Activity against Mycobacterium tuberculosis. | A potential scaffold for developing new anti-TB drugs. | nih.govsemanticscholar.org |
| Antidepressant | Potential effects on the central nervous system. | Investigated for antidepressant properties. | nih.govsapub.org |
| Anticonvulsant | Potential to prevent or reduce seizures. | Some derivatives have shown anticonvulsant effects. | wisdomlib.orgrsc.org |
| Antioxidant | Ability to neutralize harmful free radicals. | Some derivatives exhibit antioxidant properties. | mdpi.comunav.edu |
| 5-HT3 Receptor Antagonist | Blocks the action of serotonin (B10506) at 5-HT3 receptors. | Potential application in managing nausea and vomiting. | nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
55686-71-0 |
|---|---|
Molecular Formula |
C12H13FN4 |
Molecular Weight |
232.26 g/mol |
IUPAC Name |
5-fluoro-2-piperazin-1-ylquinoxaline |
InChI |
InChI=1S/C12H13FN4/c13-9-2-1-3-10-12(9)15-8-11(16-10)17-6-4-14-5-7-17/h1-3,8,14H,4-7H2 |
InChI Key |
CTGIFZVUWYHKBU-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)C2=CN=C3C(=N2)C=CC=C3F |
Canonical SMILES |
C1CN(CCN1)C2=CN=C3C(=N2)C=CC=C3F |
Origin of Product |
United States |
Synthetic Methodologies for 5 Fluoro 2 Piperazin 1 Yl Quinoxaline and Analogous Quinoxaline Derivatives
Classical and Established Synthetic Routes for the Quinoxaline (B1680401) Ring System
The foundational methods for synthesizing the quinoxaline ring system have been well-established for over a century and continue to be relevant in contemporary organic synthesis.
Condensation Reactions of Ortho-Phenylenediamines with 1,2-Dicarbonyl Compounds
The most traditional and widely employed method for quinoxaline synthesis is the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound. encyclopedia.pubnih.govnih.gov This reaction, first reported in 1884, provides a straightforward route to a variety of quinoxaline derivatives. encyclopedia.pub The reaction typically proceeds under acidic conditions or at elevated temperatures. nih.govnih.gov
Key Features of the Condensation Reaction:
| Feature | Description |
| Reactants | Ortho-phenylenediamines and 1,2-dicarbonyl compounds (e.g., glyoxal (B1671930), benzil). |
| Conditions | Often requires high temperatures and strong acid catalysts. nih.govnih.gov |
| Advantages | A versatile and effective method for a wide range of derivatives. nih.gov |
| Limitations | Can suffer from long reaction times, low yields, and the use of harsh reagents. nih.govnih.gov |
Modern modifications to this classical method have focused on developing more environmentally friendly and efficient protocols. These include the use of microwave irradiation, which can significantly reduce reaction times, and the application of various catalysts such as cerium(IV) ammonium nitrate (CAN), bentonite K-10 clay, and solid acid catalysts to improve yields and reaction conditions. encyclopedia.pubnih.gov For instance, using CAN in an aqueous medium can lead to high yields in as little as 20 minutes at room temperature. encyclopedia.pub
Cycloaddition and Cross-Coupling Strategies
Cycloaddition reactions, particularly the Diels-Alder reaction, have been utilized to construct the quinoxaline ring system. This approach involves the reaction of a substituted 5,8-quinoxalinedione with a diene to form cycloadducts that can serve as building blocks for more complex molecules.
Cross-coupling reactions also play a role in the synthesis of quinoxaline derivatives. For instance, copper-catalyzed cycloamination of N-aryl ketimines with sodium azide provides an efficient pathway to quinoxalines. organic-chemistry.org These methods offer alternative strategies for accessing the quinoxaline core, often with good control over substitution patterns.
Synthesis of Quinoxaline 1,4-Di-N-Oxides
Quinoxaline 1,4-di-N-oxides are an important subclass of quinoxaline derivatives with significant biological activity. nih.govfrontiersin.org A primary method for their synthesis is the Beirut reaction, which involves the reaction of benzofurazan N-oxide derivatives with compounds containing active methylene groups, such as β-diketone esters or enamines. mdpi.comnih.gov This reaction is a powerful tool for preparing these heterocyclic N-oxides. nih.gov
Improvements to the Beirut reaction have been developed to shorten reaction times and improve yields. For example, using a NaH/THF reaction system can reduce the reaction time to 2-4 hours with yields ranging from 60% to 80%. mdpi.com Historically, the direct oxidation of quinoxaline derivatives was a common method for synthesizing their N-oxides. nih.gov Another approach involves the condensation of o-benzoquinone dioxime with 1,2-dicarbonyl derivatives, although this method can result in low yields. nih.gov
Modern and Efficient Synthetic Approaches for Substituted Quinoxalines
Contemporary research has focused on developing more efficient and selective methods for the synthesis of substituted quinoxalines, including the introduction of specific functional groups like piperazinyl and fluoro moieties.
Incorporation of Piperazinyl Moieties onto the Quinoxaline Scaffold
The piperazine (B1678402) ring is a common feature in many biologically active molecules and can be incorporated into the quinoxaline scaffold through various synthetic strategies. nih.gov One common approach is the nucleophilic substitution reaction of a halogenated quinoxaline, such as 2,3-dichloroquinoxaline, with a piperazine derivative. nih.gov This method allows for the direct introduction of the piperazinyl group at a specific position on the quinoxaline ring.
The Buchwald-Hartwig cross-coupling reaction is another powerful tool for forming the C-N bond between the quinoxaline core and a piperazine moiety. rsc.org This palladium-catalyzed reaction provides a versatile method for synthesizing piperazinyl-substituted quinoxalines with high efficiency. One-pot multicomponent reactions have also been developed for the green synthesis of 2-piperazinyl quinoxaline derivatives. nih.govnih.gov
Regioselective Halogenation and Fluorination Strategies
The introduction of halogen atoms, particularly fluorine, onto the quinoxaline ring can significantly influence the compound's biological activity. nih.gov Regioselective halogenation is crucial for synthesizing specifically substituted derivatives.
Direct C-H halogenation methods have been developed for the regioselective introduction of halogen atoms onto heterocyclic scaffolds. researchgate.netsioc-journal.cn For instance, metal-free protocols using reagents like trihaloisocyanuric acid have been established for the C5-halogenation of quinoline (B57606) derivatives, a related heterocyclic system. rsc.org Such methods offer an economical and efficient route to halogenated heterocycles with excellent functional group tolerance. rsc.org
The synthesis of fluorinated quinoxalines often involves starting with a fluorinated precursor, such as a fluorinated ortho-phenylenediamine, which is then subjected to the classical condensation reaction with a 1,2-dicarbonyl compound. Alternatively, nucleophilic aromatic substitution reactions on activated fluoroaromatic compounds can be employed to build the quinoxaline core with a pre-installed fluorine atom.
Microwave-Assisted Synthesis for Reaction Optimization
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods for the synthesis of quinoxaline derivatives. e-journals.inudayton.edu This technology dramatically reduces reaction times, often from hours to mere minutes, while frequently improving product yields and purity. e-journals.inudayton.edu The application of microwave heating under solvent-free or minimal solvent conditions presents a promising and environmentally benign alternative to traditional, often polluting, reaction setups. e-journals.inijirt.org
The synthesis of quinoxalines often involves the condensation of 1,2-diamines and 1,2-dicarbonyl compounds. e-journals.in Microwave irradiation accelerates these reactions, providing rapid and high-yielding access to a variety of quinoxaline structures. e-journals.in For instance, a series of quinoxaline derivatives has been synthesized in excellent yields (80-90%) within 3.5 minutes under solvent-free microwave conditions. e-journals.in Another study demonstrated a novel microwave-assisted methodology that requires only 5 minutes at 160°C in a solvent-free environment, a significant improvement over methods requiring extended reaction times and complex solvents. udayton.eduudayton.edu
Specifically, for halogenated quinoxalines, which are key precursors for compounds like 5-Fluoro-2-(piperazin-1-yl)quinoxaline, microwave assistance is highly effective for nucleophilic aromatic substitution (NAS) reactions. udayton.edu The synthesis of fluoro-substituted quinoxaline derivatives has been optimized using microwave technology, reducing a 14-hour conventional reaction to just one hour. orientjchem.org Similarly, the cyclization step to form the quinoxaline ring was reduced from one hour to 90 seconds. orientjchem.org This rapid 'microwave flash heating' not only accelerates the reaction but can also suppress the formation of side products. e-journals.in
| Reaction Step | Conventional Method (Time) | Microwave-Assisted Method (Time) | Key Advantage | Reference |
|---|---|---|---|---|
| General Condensation | Hours to Days | 3.5 - 5 minutes | Drastic reduction in reaction time, high yields | e-journals.inudayton.edu |
| Cyclization (Fluoro-substituted) | ~1 hour | 90 seconds | Rapid ring formation | orientjchem.org |
| Nucleophilic Substitution (Fluoro-substituted) | ~14 hours | 1 hour | Accelerated substitution | orientjchem.org |
Green Chemistry Protocols in Quinoxaline Synthesis
The principles of green chemistry, which focus on designing environmentally benign processes, are increasingly being integrated into the synthesis of quinoxaline derivatives. ijirt.orgbenthamdirect.com Traditional methods often rely on hazardous solvents, high energy consumption, and generate significant waste. ijirt.org Green protocols aim to mitigate these issues by utilizing eco-friendly solvents, reusable catalysts, and energy-efficient techniques. ijirt.orgbenthamdirect.com
A significant focus of green quinoxaline synthesis is the replacement of volatile and toxic organic solvents. Researchers have successfully employed greener alternatives such as water, ethanol (B145695), aqueous ethanol, and ionic liquids. ijirt.orgnih.gov One innovative approach utilizes rainwater as both a solvent and a catalyst for the condensation of aromatic 1,2-diamines with 1,2-dicarbonyl compounds, proceeding smoothly at ambient temperature. benthamdirect.com This method simplifies the process, minimizes environmental impact, and reduces energy requirements. benthamdirect.com
The development of sustainable catalytic systems is another cornerstone of green quinoxaline synthesis. This includes the use of:
Organocatalysts : Camphor sulfonic acid and nitrilotris(methylenephosphonic acid) have been used to catalyze quinoxaline formation in high yields and short reaction times under mild conditions. nih.gov
Reusable Catalysts : Alumina-supported heteropolyoxometalates have been employed as efficient, recyclable catalysts for preparing quinoxalines in high yields with an easy workup procedure. nih.gov
Renewable Starting Materials : Ethyl gallate, a naturally occurring and biodegradable compound, has been used as a green starting material for the synthesis of quinoxaline-2,3-dione, a key intermediate.
These green methodologies not only reduce the environmental footprint of chemical synthesis but also often offer advantages in terms of cost-effectiveness, safety, and simplicity. benthamdirect.com
| Green Protocol | Example | Key Advantages | Reference |
|---|---|---|---|
| Use of Green Solvents | Rainwater as solvent and catalyst | Eco-friendly, energy-efficient, simple setup | benthamdirect.com |
| Ethanol or water | Reduces use of hazardous volatile organic compounds | nih.gov | |
| Recyclable Catalysis | Alumina-supported heteropolyoxometalates | Catalyst can be recovered and reused, high yields | nih.gov |
| Organocatalysis | Camphor sulfonic acid | Metal-free, mild reaction conditions | nih.gov |
| Renewable Feedstocks | Ethyl gallate as a starting material | Sustainable, biodegradable, reduces reliance on petrochemicals |
Stereoselective Synthesis of Quinoxaline Derivatives
Stereoselective synthesis, which controls the three-dimensional arrangement of atoms, is of paramount importance in medicinal chemistry, as the chirality of a molecule can determine its biological efficacy and specificity. proquest.com The development of methods to produce single enantiomers of chiral quinoxaline derivatives is a sophisticated area of research.
One approach to achieving stereoselectivity is to use a chiral starting material that directs the formation of a specific stereoisomer. A notable example is the synthesis of steroidal quinoxalines by condensing various diaminobenzenes with cholestenone, a chiral steroid. proquest.comresearchgate.net The inherent chirality of the steroid backbone guides the reaction to produce a product with a specific three-dimensional structure. The chiroptical properties of these molecules, analyzed by techniques such as circular dichroism (CD), are influenced by substituents on the quinoxaline ring. For instance, unsubstituted and methyl-substituted steroidal quinoxalines exhibit positive Cotton effects, indicating P helicity, while a chloro-substituent can alter this behavior. proquest.com
Another strategy involves multicomponent reactions designed to control both regioselectivity and stereoselectivity. A microwave-assisted, one-pot, four-component synthesis has been developed to create spiro-fused quinoxalines. nih.gov In this reaction, the stereochemistry of the final product is rationalized by analyzing the steric interactions in the transition states. The reaction proceeds preferentially through a specific transition state to form only the endo-product, demonstrating a high degree of stereocontrol. nih.gov Such methods are crucial for building complex, chirally pure molecules for potential pharmacological applications.
Preclinical Biological Activities and Therapeutic Potential of Quinoxaline Derivatives
Research in Anticancer Agents
Quinoxaline (B1680401) derivatives have been extensively investigated for their potential as anticancer agents. nih.govnih.gov The core structure is considered a promising platform for developing chemotherapeutic drugs, often acting as selective inhibitors of various kinases involved in cancer progression. nih.gov
In Vitro Antiproliferative Activity against Various Cancer Cell Lines
The cytotoxic effects of quinoxaline derivatives have been demonstrated across a range of cancer cell lines, including those for triple-negative breast cancer, hepatocellular carcinoma, and neuroblastoma.
Triple-Negative Breast Cancer (TNBC): Studies on pyrrolo[1,2-a]quinoxaline (B1220188) derivatives have shown antiproliferative activity against the MDA-MB-231 TNBC cell line. nih.govresearchgate.net The introduction of different substituents on the pyrroloquinoxaline nucleus has been shown to impact the anti-proliferative activity, with some amine forms of these molecules being more active after 72 hours of incubation. nih.govresearchgate.net Furthermore, fluoro-neplanocin A, a related compound, has demonstrated potent antiproliferative activity against TNBC cells, suggesting that the inclusion of a fluorine atom can be beneficial. mdpi.comnih.gov The antiproliferative effects of certain quinoxaline derivatives in TNBC cells have been linked to the induction of autophagic vacuoles. nih.govresearchgate.net
Hepatocellular Carcinoma (HCC): Novel quinoxaline derivatives have been synthesized and evaluated for their in vitro anti-proliferative activities against liver cancer cell lines such as HepG-2 and HuH-7. nih.gov Some of these compounds have shown promising activity against these cell lines. nih.govresearchgate.net For instance, certain 3-methylquinoxaline-based derivatives demonstrated significant antiproliferative effects against HepG-2 cells. rsc.org The combination of 5-fluorouracil (B62378) (5-FU), a common chemotherapeutic, with agents that activate the PPARγ signaling pathway has been shown to sensitize HCC cell lines to 5-FU's antitumor activity. nih.gov
Neuroblastoma: Research has indicated that quinoxaline derivatives bearing an oxirane ring exhibit antiproliferative properties against neuroblastoma cell lines like SK-N-SH and IMR-32. nih.gov The stereochemistry of these compounds appears to play a crucial role in their activity. nih.gov Additionally, certain oxazolo[5,4-f]quinoxalines have been investigated for their impact on neuroblastoma cell viability. nih.gov
Table 1: In Vitro Antiproliferative Activity of Selected Quinoxaline Derivatives
| Compound/Derivative Class | Cancer Cell Line | Observed Effect | Reference(s) |
|---|---|---|---|
| Pyrrolo[1,2-a]quinoxalines | MDA-MB-231 (TNBC) | Antiproliferative activity, induction of autophagy | nih.govresearchgate.net |
| Fluoro-neplanocin A | TNBC cells | Potent antiproliferative activity | mdpi.comnih.gov |
| Quinoxaline Derivatives | HepG-2, HuH-7 (HCC) | Promising anti-proliferative activities | nih.govresearchgate.net |
| 3-Methylquinoxaline Derivatives | HepG-2 (HCC) | Significant antiproliferative effect | rsc.org |
| Oxiranyl-Quinoxalines | SK-N-SH, IMR-32 (Neuroblastoma) | Antiproliferative properties | nih.gov |
In Vivo Efficacy in Preclinical Cancer Models
While in vitro studies provide valuable initial data, in vivo studies in animal models are crucial for evaluating the therapeutic potential of a compound. One study on a novel quinoxaline derivative demonstrated tumor growth inhibition in an animal model. lookchem.com In a study involving the combination of 5-fluorouracil (5-FU) with piplartine, a natural product, a significant increase in tumor growth inhibition was observed in vivo. nih.gov This suggests that combination therapies involving fluorinated compounds can be effective. Furthermore, the efficacy of 5-FU in reducing tumor burden in an immunocompetent colon cancer model was shown to be dependent on the host's anti-tumor immunity. nih.gov
Exploration of Kinase Inhibition
Many quinoxaline derivatives exert their anticancer effects through the inhibition of various protein kinases that are critical for tumor growth and survival.
c-Met: A series of novel quinoxaline derivatives have been synthesized and evaluated as potent inhibitors of the c-Met kinase enzyme. lookchem.com Some of these compounds exhibited excellent enzymatic potency and good inhibitory activity against a c-Met overexpressed human gastric cancer cell line. lookchem.com The introduction of a fluoro substituent on the quinoxaline ring has been explored in these derivatives. lookchem.com The quinoline (B57606) scaffold, structurally related to quinoxaline, has also been a focus for developing c-Met inhibitors. nih.gov
GSK-3β: Novel quinoxaline derivatives have been synthesized and shown to inhibit glycogen (B147801) synthase kinase-3β (GSK-3β) in vitro. semanticscholar.org One particular derivative, 3-(carboxymethyl)-5-fluoro-10-(4-fluorophenyl)-2,7-dioxo-1,2,3,4,7,10-hexahydropyrido[2,3-f]quinoxaline-8-carboxylic acid, was identified as a potent inhibitor. semanticscholar.org Other research has focused on oxazolo[5,4-f]quinoxalines as ATP-competitive GSK-3 kinase inhibitors. nih.govaminer.org The transformation of a morpholine (B109124) moiety to a piperazine (B1678402) moiety in related pyrimidin-4-ones resulted in potent GSK-3β inhibitors. researchgate.net
VEGFR-2: The piperazinylquinoxaline scaffold has been utilized to design a new series of derivatives as potential VEGFR-2 inhibitors. nih.gov Several of these new derivatives managed to inhibit VEGFR-2 kinase at sub-micromolar concentrations. nih.gov Other studies have also reported on new quinoxaline-based derivatives with VEGFR-2 inhibitory activity and anticancer properties. rsc.orgnih.govresearchgate.net
p38α MAP Kinase: Substituted 2(3)-(4-fluorophenyl)-3(2)-(pyridin-4-yl)quinoxalines have been synthesized as novel p38α MAP kinase inhibitors, with some compounds showing potent enzyme inhibition. nih.gov The p38α MAP kinase is a key regulator of proinflammatory cytokines and is implicated in cancer. uni-tuebingen.de Benzothiazole derivatives have also been developed as inhibitors targeting p38α MAPK in breast cancer cells. nih.gov
Poly(ADP-ribose) Polymerase-1 (PARP-1) and Histone Deacetylase (HDAC) Inhibition
PARP-1: New quinoxaline-based derivatives have been designed as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair. nih.govnih.gov In one study, 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline was used as a scaffold to create derivatives that showed promising PARP-1 suppression in the nanomolar range. nih.govnih.gov The most potent compounds were also evaluated for their antiproliferative activity against a BRCA1-mutant breast cancer cell line. nih.govnih.gov
HDAC: Guided by structural optimization, a series of novel quinoxaline derivatives have been designed and synthesized as potential Histone Deacetylase (HDAC) inhibitors. nih.gov These compounds were evaluated for their anti-proliferative activities against hepatocellular carcinoma cell lines. nih.gov
Research in Anti-infective Agents
Beyond their anticancer potential, quinoxaline derivatives have also been explored for their utility as anti-infective agents.
Antibacterial and Antifungal Investigations
Antibacterial Activity: Several studies have reported on the synthesis and in vitro antibacterial activity of novel quinoxaline derivatives. nih.govrsc.org In one study, new 1-(5-fluoro-2-pyridyl) quinolone derivatives were synthesized, but their in vitro antibacterial activity against several bacterial strains was found to be lower than the control, ciprofloxacin. nih.gov Another study on 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives containing a piperazine moiety showed moderate to good antibacterial activity against Gram-positive bacteria. nih.gov
Antifungal Activity: A series of flavonol derivatives containing both piperazine and quinoxaline fragments have been designed, synthesized, and evaluated for their antifungal activity. researchgate.netnih.govbohrium.com Some of these compounds exhibited good antifungal activity against various plant pathogenic fungi. rsc.orgnih.gov For instance, one derivative, N5, showed better antifungal activity against Phomopsis sp and Phytophthora capsica than the commercial fungicide azoxystrobin (B1666510). nih.gov In vivo studies also demonstrated the protective and curative activities of this compound. researchgate.netnih.gov Similarly, fluorinated quinoline analogs have been synthesized and shown to possess good antifungal activity. nih.gov
Table 2: Anti-infective Activity of Selected Quinoxaline and Related Derivatives
| Compound/Derivative Class | Organism(s) | Observed Activity | Reference(s) |
|---|---|---|---|
| 1-(5-fluoro-2-pyridyl) quinolones | Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa | Lower activity than ciprofloxacin | nih.gov |
| 3-(5-fluoropyridine-3-yl)-2-oxazolidinones with piperazine | Gram-positive bacteria | Moderate to good antibacterial activity | nih.gov |
| Flavonol derivatives with piperazine and quinoxaline | Phomopsis sp, Phytophthora capsica | Good antifungal activity, superior to azoxystrobin in some cases | researchgate.netnih.govbohrium.com |
| Quinoxaline derivatives | Plant pathogenic bacteria and fungi | Significant antibacterial and antifungal activities | rsc.org |
| Fluorinated quinoline analogs | Various fungi | Good antifungal activity | nih.gov |
Antiviral Efficacy against Respiratory Pathogens (e.g., SARS-CoV, SARS-CoV-2, Influenza)
Quinoxaline derivatives have emerged as a promising class of antiviral agents, with research highlighting their potential against a range of respiratory viruses. rsc.orgnih.govnih.gov The structural versatility of the quinoxaline nucleus allows for modifications that can enhance their activity against specific viral targets. rsc.org
Studies have shown that certain quinoxaline derivatives exhibit inhibitory effects against influenza viruses. nih.govnih.gov The mechanism of action for some of these compounds is believed to involve the targeting of the highly conserved NS1A protein of the influenza A virus, which is essential for viral replication. By binding to the dsRNA-binding domain of NS1A, these derivatives can disrupt its function and suppress viral proliferation. nih.gov
In the context of coronaviruses, including SARS-CoV and SARS-CoV-2, quinoxaline derivatives have been investigated as potential inhibitors of key viral enzymes. nih.gov Molecular docking studies have suggested that some of these compounds can bind to the main protease (Mpro or 3CLpro) of SARS-CoV-2, an enzyme crucial for viral replication. nih.gov For instance, a pyrrolo[1,2-a]quinoxaline derivative, specifically 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxaline, was identified as a potential inhibitor of the SARS-CoV-2 main protease through in silico analysis. nih.gov Another study highlighted a different quinoxaline derivative that demonstrated inhibitory activity against the RNA-binding ability of the nucleocapsid protein (N.P.) of HCoV-OC43 in vitro. nih.gov
Furthermore, some quinoxaline derivatives have been explored for their ability to modulate host cell pathways that are exploited by viruses. For example, derivatives of pyrazolo[1,5-a]quinoxaline have been identified as potent and selective antagonists of Toll-like receptor 7 (TLR7), a receptor involved in the immune response to viral infections. nih.gov
Table 1: Antiviral Activity of Selected Quinoxaline Derivatives against Respiratory Pathogens
| Compound Class | Virus | Target/Mechanism | Observed Effect |
| Quinoxaline Derivatives | Influenza A | NS1A protein | Suppression of viral proliferation |
| Pyrrolo[1,2-a]quinoxaline Derivatives | SARS-CoV-2 | Main protease (Mpro/3CLpro) | Potential inhibition of viral replication (in silico) |
| Quinoxaline-based Compound | HCoV-OC43 | Nucleocapsid protein (N.P.) | Reduced RNA-binding ability in vitro |
| Pyrazolo[1,5-a]quinoxaline Derivatives | - | TLR7 antagonist | Potential immunomodulatory effect |
HIV Reverse Transcriptase (RT) Inhibition
The human immunodeficiency virus (HIV) remains a major global health challenge, and the development of new antiretroviral agents is crucial to combat drug resistance. nih.govmdpi.com Quinoxaline derivatives have been identified as a promising class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). mdpi.com HIV reverse transcriptase is a key enzyme that converts the viral RNA genome into DNA, a critical step in the viral life cycle. mdpi.com
Several studies have focused on designing and synthesizing novel quinoxaline derivatives with potent anti-HIV activity. mdpi.com For example, a series of quinoxaline compounds were designed and evaluated as inhibitors of the recombinant wild-type HIV-1 reverse transcriptase enzyme, leading to the discovery of two selective and potent inhibitors with a high selectivity index. mdpi.com
The structural features of quinoxaline derivatives can be modified to enhance their binding to the allosteric site of HIV-1 RT. Computational studies, such as molecular docking and 3D-QSAR, have been employed to guide the design of new analogs with improved inhibitory potential. mdpi.com The development of these compounds offers a potential avenue for new therapeutic options for the treatment of HIV-1 infection. mdpi.com
Table 2: Anti-HIV Activity of Selected Quinoxaline Derivatives
| Compound Type | Target | Key Findings |
| Quinoxaline Derivatives | HIV-1 Reverse Transcriptase | Potent inhibition of wild-type enzyme; high selectivity index. |
| Non-nucleoside RT Inhibitors | HIV-1 Reverse Transcriptase | Potential to overcome drug resistance. |
Antiparasitic Activity (e.g., Antimalarial, Antitrypanosomal, Antileishmanial, Antiamoebic)
Quinoxaline derivatives have demonstrated a broad spectrum of antiparasitic activities, making them a valuable scaffold for the development of new treatments for various parasitic diseases.
Antimalarial Activity: The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitates the discovery of new antimalarial agents. Quinoxaline derivatives have shown promise in this area.
Antitrypanosomal and Antileishmanial Activity: Chagas disease, caused by Trypanosoma cruzi, and leishmaniasis, caused by Leishmania species, are significant health problems in many parts of the world. Research has shown that quinoxaline 1,4-di-N-oxide derivatives exhibit trypanocidal activity. nih.gov The proposed mechanism of action for some of these compounds involves the generation of reactive oxygen species, leading to oxidative stress and parasite death. nih.gov Similarly, certain quinoxaline di-N-oxides containing an amino acidic side chain have been found to possess dual antitubercular and antileishmanial activity against both promastigote and amastigote forms of Leishmania species. nih.gov
Table 3: Antiparasitic Activity of Selected Quinoxaline Derivatives
| Compound Class | Parasite | Key Findings |
| Quinoxaline 1,4-di-N-oxides | Trypanosoma cruzi | Trypanocidal activity, likely through induction of oxidative stress. |
| Quinoxaline di-N-oxides with amino acid side chains | Leishmania species | Dual antitubercular and antileishmanial activity. |
Antituberculosis and Antimycobacterial Studies
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a leading cause of death from a single infectious agent worldwide. The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) TB strains underscores the urgent need for new antitubercular drugs. acs.orgchemijournal.com Quinoxaline derivatives have been extensively studied for their potential as antimycobacterial agents. acs.orgchemijournal.comnih.govnih.gov
Several quinoxaline derivatives have shown potent activity against M. tuberculosis. acs.orgchemijournal.comnih.gov For instance, phenotypic screening of a quinoxaline library led to the identification of 3-((4-methoxybenzyl)amino)-6-(trifluoromethyl)quinoxaline-2-carboxylic acid (Ty38c) as a bactericidal agent active against intracellular bacteria. acs.org Further investigation revealed that this compound acts as a noncovalent, noncompetitive inhibitor of DprE1, an essential enzyme for the biosynthesis of the mycobacterial cell wall. acs.org
Quinoxaline 1,4-di-N-oxide derivatives have also demonstrated significant antitubercular activity. chemijournal.com Some of these compounds have shown efficacy against single-drug-resistant M. tuberculosis strains, suggesting a novel mode of action. mdpi.com The presence of a fluorine atom at position C7 of the quinoxaline nucleus has been reported to increase antimycobacterial activity in some series of compounds. rsc.org
Furthermore, pyrrolo[1,2-a]quinoxaline-based scaffolds have been designed and synthesized, with several compounds exhibiting appreciable in vitro antitubercular activities and moderate cytotoxicity. nih.gov
Table 4: Antitubercular Activity of Selected Quinoxaline Derivatives
| Compound Class | Target/Mechanism | Key Findings |
| 2-Carboxyquinoxalines (e.g., Ty38c) | DprE1 inhibition | Bactericidal activity against replicating and intracellular M. tuberculosis. |
| Quinoxaline 1,4-di-N-oxides | Novel mode of action | Activity against drug-resistant strains. |
| Pyrrolo[1,2-a]quinoxalines | InhA inhibition (potential) | Appreciable in vitro antitubercular activity. |
Research in Anti-inflammatory and Immunomodulatory Agents
Quinoxaline derivatives have been investigated for their potential as anti-inflammatory and immunomodulatory agents, showing effects in both in vitro and in vivo models. researchgate.netscielo.org.mxresearchgate.netnih.gov
In Vitro and In Vivo Anti-inflammatory Effects
Several studies have demonstrated the anti-inflammatory properties of quinoxaline derivatives. For example, certain novel ferrocenyl(piperazine-1-yl)methanone-based sulfamides and carboxamides have been synthesized and screened for their anti-inflammatory activity. nih.gov One compound from this series was found to be potent in inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW264.7 macrophages with low toxicity. nih.gov This compound also significantly inhibited the production of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key mediators of inflammation. nih.gov
In vivo studies have also supported the anti-inflammatory potential of quinoxaline derivatives. For instance, some quinoxaline sulfonamide derivatives have been shown to inhibit edema in a rat paw edema model. researchgate.net Another study on piperlotines, which can be considered related structures, showed that a derivative with a trifluoromethyl group exhibited potent anti-inflammatory activity in a TPA-induced acute inflammation model in mice, comparable to the standard drug indomethacin. researchgate.net
Modulation of Inflammatory Signaling Pathways (e.g., TLR4)
The anti-inflammatory effects of quinoxaline derivatives are often linked to their ability to modulate key inflammatory signaling pathways. Toll-like receptor 4 (TLR4) is a critical component of the innate immune system that recognizes bacterial lipopolysaccharide (LPS) and triggers an inflammatory response. Dysregulation of TLR4 signaling is implicated in various inflammatory diseases.
Research has shown that certain quinoxaline derivatives can inhibit TLR4 signaling pathways. nih.gov For example, a novel ferrocenyl(piperazine-1-yl)methanone derivative was found to inhibit the activation of the LPS-induced TLR4/NF-κB signaling pathway. nih.gov NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. By inhibiting this pathway, the compound effectively reduces the production of inflammatory mediators. nih.gov
The ability of quinoxaline derivatives to modulate TLR4 and other inflammatory pathways highlights their potential as therapeutic agents for a range of inflammatory conditions. researchgate.netnih.gov
Antioxidant Properties and Reactive Oxygen Species (ROS) Scavenging
There is no available scientific literature that specifically investigates the antioxidant properties or the reactive oxygen species (ROS) scavenging capabilities of 5-Fluoro-2-(piperazin-1-yl)quinoxaline.
Research in Enzyme Inhibition and Other Biological Targets
No published research was identified that specifically details the inhibitory effects of this compound on the enzymes and biological targets listed below. While quinoxaline derivatives have been explored for such activities, data on this particular compound is absent from the current body of scientific literature. nih.govmdpi.comnih.govnih.gov
Acetylcholinesterase and Butyrylcholinesterase Inhibition
No studies were found that evaluated the potential of this compound as an inhibitor of acetylcholinesterase or butyrylcholinesterase. Although various quinoxaline derivatives have been synthesized and tested for their ability to inhibit these enzymes, which are relevant in the context of neurodegenerative diseases, this specific compound has not been included in those reported series. nih.govmdpi.comresearchgate.net
Glycosidase Inhibition (e.g., α-Amylase, α-Glucosidase)
There is no specific information available regarding the glycosidase inhibitory activity of this compound. The potential of this compound to inhibit enzymes such as α-amylase and α-glucosidase, which are targets in the management of diabetes, has not been reported in existing scientific publications.
Adenosine (B11128) Receptor Antagonism (e.g., A2AAR)
No research data is available to support or refute the activity of this compound as an antagonist of adenosine receptors, including the A2A subtype. While the quinoxaline scaffold has been utilized in the design of adenosine receptor antagonists, the specific fluorine and piperazine substitutions of the compound have not been described in this context. nih.govnih.govwikipedia.org
Exploratory Research into Additional Biological Activities
Exploratory research into various biological activities is common for novel chemical entities; however, no such published data exists for this compound.
Antidiabetic Potential
No studies were identified that have investigated the antidiabetic potential of this compound. The broader class of quinoxaline derivatives has shown some promise in this therapeutic area, but there is no specific evidence related to this compound. nih.govnih.govmdpi.comfrontiersin.org
Analgesic Effects
Extensive literature searches did not yield specific preclinical data on the analgesic effects of the chemical compound This compound . While the broader class of quinoxaline derivatives has been investigated for various pharmacological activities, including analgesic properties, research focusing solely on this specific molecule's pain-relieving potential is not publicly available in the reviewed scientific literature.
General studies on quinoxaline derivatives have indicated that this chemical scaffold is a promising area for the development of new analgesic agents. nih.govdocumentsdelivered.comnih.gov Researchers have synthesized and evaluated a variety of these compounds, often demonstrating their potential to alleviate pain in preclinical models. nih.govnih.govnih.gov These investigations typically involve assessing the compounds' ability to reduce pain responses in assays such as the acetic acid-induced writhing test and the hot-plate test. nih.govtbzmed.ac.ir
For instance, some studies have reported that certain substituted quinoxaline derivatives exhibit moderate to significant analgesic activity, sometimes comparable to standard drugs. nih.govnih.gov The analgesic effects of these compounds are often considered in conjunction with their anti-inflammatory properties, as pain is a cardinal sign of inflammation. nih.govtbzmed.ac.irresearchgate.net
However, without specific studies on this compound, it is not possible to provide detailed research findings or data tables related to its analgesic efficacy. The structure-activity relationships within the quinoxaline class are complex, and the presence and position of substituents, such as the fluoro group and the piperazine ring in this case, play a crucial role in determining the specific biological activities of each derivative.
Further preclinical research is required to determine if this compound possesses analgesic properties and to elucidate its potential mechanism of action.
Mechanistic Investigations of Biological Action of Quinoxaline Derivatives
Elucidation of Molecular Targets and Pathways
The biological activity of quinoxaline (B1680401) derivatives is intrinsically linked to their ability to interact with various molecular targets, thereby modulating critical signaling pathways. Research into compounds structurally similar to 5-Fluoro-2-(piperazin-1-yl)quinoxaline suggests several potential mechanisms of action.
Quinoxaline derivatives have been identified as ligands for serotonin (B10506) receptors, which could indicate a potential application in the management of psychiatric conditions. ontosight.ai Furthermore, their recognized antimicrobial properties position them as candidates for the development of new antimicrobial agents. ontosight.ai A significant area of investigation for quinoxaline compounds is in oncology, where they have been explored for their capacity to inhibit kinases involved in the proliferation of cancer cells. ontosight.ai
The general class of quinoxaline derivatives has been shown to interfere with crucial cellular pathways. For instance, some derivatives act as inhibitors of enzymes like thymidine (B127349) phosphorylase, which is involved in the catabolism of nucleosides in both prokaryotic and eukaryotic organisms. nih.gov Others have been investigated as antipsychotic agents. mdpi.com The strategic placement of substituents on the quinoxaline ring, such as the fluorine atom at the 5-position and the piperazine (B1678402) group at the 2-position, is a common strategy in medicinal chemistry to enhance bioactivity. nih.gov The piperazine moiety, in particular, is a common feature in many biologically active compounds. researchgate.net
Studies on related compounds, such as 2-(piperazin-1-yl) quinoxaline derivatives, have highlighted their potential as anticancer agents. rsc.orgresearchgate.net Molecular docking and simulation studies of some 2-piperazinyl quinoxaline derivatives suggest they can bind to the catalytic cavity of the c-Kit tyrosine kinase receptor and the binding pocket of P-glycoprotein, indicating a potential role in overcoming multidrug resistance in cancer. semanticscholar.orgnih.gov
Impact on Fundamental Cellular Processes (e.g., Cell Cycle Progression, Apoptosis, Autophagy)
The interaction of quinoxaline derivatives with their molecular targets often translates into profound effects on fundamental cellular processes, including cell cycle progression, apoptosis (programmed cell death), and autophagy (a cellular degradation process).
One study on a novel fluoro quinoxalinyl-piperazine derivative demonstrated potent growth inhibition of various human cancer cells. researchgate.net This compound was found to be a G2/M-specific cell cycle inhibitor, meaning it halts the cell division process at the G2 or M phase. researchgate.net Furthermore, it was shown to induce apoptosis, a key mechanism for eliminating cancerous cells. researchgate.net The induction of apoptosis by this compound was associated with the inhibition of the anti-apoptotic protein Bcl-2 and the induction of p21, a protein that can halt the cell cycle. researchgate.net
The process of apoptosis induction by compounds related to the piperazine class has been shown to involve both intrinsic and extrinsic pathways. scienceopen.com For example, some piperidone compounds have been found to induce the accumulation of reactive oxygen species (ROS), lead to mitochondrial depolarization, and activate caspases-3/7, which are key executioner enzymes in the apoptotic cascade. nih.gov This suggests that the cytotoxic effects of such compounds are mediated through the intrinsic apoptotic pathway. nih.gov
Autophagy is another cellular process that can be modulated by quinoxaline-related compounds. While autophagy can sometimes promote cell survival, its dysregulation can also lead to cell death. sci-hub.se The interplay between apoptosis and autophagy is complex, and some compounds can induce apoptosis by modulating autophagy.
Characterization of Interactions with Biological Macromolecules (e.g., DNA, Enzymes)
The biological effects of many quinoxaline derivatives stem from their direct interaction with essential biological macromolecules like DNA and various enzymes.
A significant mechanism of action for many quinoxaline-based anticancer agents is their ability to intercalate into the DNA double helix. nih.gov This insertion between base pairs can disrupt DNA replication and transcription, ultimately leading to cell death. nih.gov Echinomycin, a naturally occurring quinoxaline antibiotic, is a well-known DNA intercalator. nih.gov The planar aromatic structure of the quinoxaline ring is a key feature that facilitates this interaction.
Beyond DNA intercalation, quinoxaline derivatives can also inhibit the activity of crucial enzymes. Topoisomerase II is an enzyme that plays a vital role in managing the topological state of DNA during replication and transcription. Inhibition of topoisomerase II can lead to DNA strand breaks and cell death. nih.gov Some triazoloquinoxaline derivatives have been designed and evaluated as dual DNA intercalators and topoisomerase II inhibitors. nih.gov Molecular docking studies have helped to elucidate the binding modes of these compounds within the active site of topoisomerase II. nih.gov
The fluorine atom in this compound can also play a role in its interaction with biological macromolecules. Fluorine's high electronegativity and ability to form strong bonds can influence the binding affinity and selectivity of the compound for its target. nih.gov
Role of Reductive Metabolism in Activity (e.g., Quinoxaline 1,4-Di-N-Oxides)
While this compound itself is not a 1,4-di-N-oxide, this class of quinoxaline derivatives is important to consider as their mechanism of action involves reductive metabolism, a process that could potentially be relevant for other quinoxaline compounds under specific biological conditions.
Quinoxaline 1,4-di-N-oxides are often bioreductive prodrugs. Their biological activity, particularly their antimicrobial and antitumor effects, is dependent on the enzymatic reduction of the N-oxide groups. This reduction can generate reactive radical species that can damage cellular components, including DNA.
For example, some quinoxaline-1,4-di-N-oxide derivatives have shown significant activity against Mycobacterium tuberculosis. mdpi.com Their mechanism is thought to involve the reductive activation of the compound within the mycobacterial cell.
It is important to note that while the information on related quinoxaline derivatives provides a strong basis for understanding the potential biological activities of this compound, specific experimental studies on this particular compound are necessary to definitively elucidate its molecular targets, pathways, and mechanisms of action.
Structure Activity Relationship Sar Studies of Quinoxaline Derivatives
Influence of Substituents on Biological Activity
Systematic modifications of the quinoxaline (B1680401) scaffold have demonstrated that even minor changes can lead to significant shifts in pharmacological properties. researchgate.net The addition of different functional groups affects the molecule's electronic properties, hydrophobicity, and steric profile, which in turn dictates its interaction with biological targets like enzymes and receptors. researchgate.net
The introduction of halogen atoms to the quinoxaline ring is a common strategy to modulate biological activity. Halogens can alter a compound's potency, selectivity, and metabolic stability.
Research into ruthenium(II) p-cymene (B1678584) complexes with quinoxaline-based ligands investigated the role of halogenation at the C6-position. acs.org This SAR study revealed that substitutions with bromine, chlorine, or fluorine at this position enhanced antibacterial potency against S. aureus and B. subtilis. acs.org The compound featuring a bromine atom (RuL1) exhibited the most potent activity, suggesting that the nature of the halogen, including its electronegativity and polarizability, is a key determinant of antimicrobial efficacy. acs.org
In a different series of compounds targeting 5-HT₃ receptors, halogen substitution also played a critical role. Derivatives with chlorine or bromine atoms at the R² position of the quinoxaline core displayed sub-nanomolar binding affinities. nih.gov Conversely, adding a chlorine atom at the 6-position (R³) of a 2-(4-methylpiperazin-1-yl)quinoxaline led to a tenfold decrease in affinity for the 5-HT₃A receptor. nih.gov A SAR study of quinoxaline urea (B33335) analogs as potential pancreatic cancer therapeutics found that a 6-nitro substituent was a key feature for activity. nih.gov
| Compound/Series | Position of Halogen | Halogen | Biological Target/Activity | Finding | Source |
| Ru(II) Complexes | C6 | Br, Cl, F | Antibacterial (S. aureus) | Halogenation enhanced potency; Bromine (RuL1) was most effective. | acs.org |
| Quinoxaline Series | R² | Cl, Br | 5-HT₃ Receptor Affinity | Resulted in sub-nanomolar affinities. | nih.gov |
| 2-(4-methylpiperazin-1-yl)quinoxaline | C6 | Cl | 5-HT₃A Receptor Affinity | Caused a ~10-fold drop in affinity. | nih.gov |
| Quinoxaline Urea Analogs | C6 | - (Nitro group) | Pancreatic Cancer Therapy | 6-nitro substitution was important for inhibitory activity. | nih.gov |
The piperazine (B1678402) ring is a prevalent feature in many biologically active quinoxaline derivatives, often serving as a crucial pharmacophore that facilitates interactions with target proteins. nih.govnih.gov
Studies on inhibitors of the c-Met receptor tyrosine kinase have indicated the importance of a basic, preferably tertiary, nitrogen substituent at the 2-position of the quinoxaline ring. rsc.org The 2-piperazinyl quinoxaline core is a key example of this structural requirement. rsc.org In the context of 5-HT₃ receptor ligands, the N-methylpiperazine moiety was found to produce the most potent compounds. nih.gov The replacement of this group with N-methylhomopiperazine did not affect 5-HT₃A receptor affinity in one instance but caused a small decrease in another, highlighting the sensitivity of the interaction to the size and conformation of the heterocyclic ring. nih.gov
Further research has explored a variety of nitrogen-containing heterocycles. A study synthesizing novel quinoxaline derivatives coupled piperazine, piperidine, and morpholine (B109124) moieties to a 2-(benzimidazol-2-yl)quinoxaline core. nih.gov The resulting compounds with N-methylpiperazine substituents showed promising and selective cytotoxic effects against human lung adenocarcinoma cells. nih.gov This suggests that the basicity and structural conformation of the piperazine ring are key contributors to the observed anticancer activity. nih.govrsc.org
| Quinoxaline Core | Nitrogen-Containing Heterocycle | Biological Target | Key Finding | Source |
| 2-substituted quinoxaline | Piperazine (tertiary nitrogen) | c-Met receptor tyrosine kinases | A basic nitrogen at the 2-position is important for inhibitory activity. | rsc.org |
| Quinoxaline derivatives | N-methylpiperazine | 5-HT₃A receptors | Led to the most potent compounds in the series. | nih.gov |
| 2-(benzimidazol-2-yl)quinoxaline | N-methylpiperazine | Human lung adenocarcinoma (A549) | Showed highly selective cytotoxic effects. | nih.gov |
| 2-(benzimidazol-2-yl)quinoxaline | Piperidine, Morpholine | Anticancer activity | Evaluated as part of a strategy to combine active pharmacophores. | nih.gov |
The specific placement of substituents on the quinoxaline ring system has a dramatic impact on biological activity. The differential π electron density across the heterocyclic core means that a functional group at one position can have a vastly different effect than the same group at another position. nih.gov
Modifying the side chains attached to the quinoxaline core is a powerful strategy for fine-tuning pharmacological profiles. nih.govmdpi.com This is particularly evident in derivatives containing a piperazine moiety, where alterations to the distal nitrogen atom can dramatically modulate receptor binding affinities.
In a series of pyridobenzodiazepines, which share structural similarities with substituted quinoxalines, replacing the N-methyl group on the piperazine side chain with an N-phenyl moiety caused a drastic decrease in affinity for dopamine (B1211576) (D₄.₂, D₂L) and serotonin (B10506) (5-HT₂A) receptors. nih.gov However, substituting with an N-benzyl or N-phenethyl side chain resulted in significant affinities at D₄.₂ and 5-HT₂A receptors. nih.gov These findings illustrate that the size, basicity, and conformational flexibility of the side chain are critical for receptor interaction. nih.gov
Similarly, research on stabilized minigastrin analogs for tumor targeting showed that site-specific modifications within the peptide side chain could prevent enzymatic degradation and improve tumor uptake. mdpi.com While not quinoxalines, these studies reinforce the principle that side chain modifications are a key tool for optimizing the properties of bioactive molecules. mdpi.com
| Parent Compound Class | Side Chain Modification | Receptor Target(s) | Impact on Affinity/Activity | Source |
| Pyridobenzodiazepine (piperazine series) | N-methyl replaced with N-phenyl | D₄.₂, D₂L, 5-HT₂A | Dramatic decrease in affinity. | nih.gov |
| Pyridobenzodiazepine (piperazine series) | N-methyl replaced with N-benzyl | D₄.₂, 5-HT₂A | Maintained significant affinity. | nih.gov |
| Pyridobenzodiazepine (piperazine series) | N-methyl replaced with N-phenethyl | D₄.₂, 5-HT₂A | Maintained significant affinity. | nih.gov |
Role of Stereochemistry in Biological Potency and Selectivity
The three-dimensional arrangement of atoms (stereochemistry) can play a pivotal role in the potency and selectivity of a drug molecule. While many SAR studies on quinoxalines focus on substituent effects, the importance of stereoisomerism is recognized, particularly for compounds with chiral centers. For example, the synthesis and SAR of certain fluoro analogues of spiro-piperazine derivatives were investigated as selective alpha(1d)-adrenergic receptor antagonists, where stereoisomerism was a key consideration in achieving high affinity and selectivity. nih.gov The precise spatial orientation of functional groups determines how well a ligand fits into the binding site of a biological target, influencing the strength and specificity of the interaction.
Correlations between Structural Features and Specific Pharmacological Profiles
Extensive research has established clear correlations between specific structural motifs in quinoxaline derivatives and their resulting pharmacological activities. The versatility of the quinoxaline scaffold allows it to be tailored to interact with a wide range of biological targets. mdpi.comresearchgate.net
Anticancer Activity: Quinoxaline-urea analogs have been identified as potent inhibitors of pancreatic cancer cell growth. nih.gov The SAR study led to an analog that modulates the phosphorylation of IKKβ, a key protein in the NF-κB signaling pathway crucial for cancer cell survival. nih.gov Another class, quinoxaline–arylfuran derivatives, demonstrated potent antiproliferative effects against HeLa cells by inhibiting STAT3 phosphorylation. mdpi.com The presence of a 2-(benzimidazol-2-yl) moiety coupled with an N-methylpiperazine group has been linked to selective cytotoxicity against lung cancer cells. nih.gov
Receptor Antagonism: Quinoxalines are effective scaffolds for developing receptor antagonists. Derivatives featuring a piperazine moiety have been extensively studied as ligands for serotonin 5-HT₃ receptors. nih.gov Subtle changes, such as the type of halogen at the R² position or the addition of a chlorine at the 6-position, can shift affinity and selectivity between receptor subtypes (5-HT₃A vs. 5-HT₃AB). nih.gov
Antimicrobial Activity: The quinoxaline core is a component of various antimicrobial agents. mdpi.comsapub.org Ruthenium(II) complexes bearing quinoxaline ligands with halogen substitutions at the C6-position have shown significant activity against Gram-positive bacteria like S. aureus. acs.org Furthermore, quinoxaline-2,3(1H,4H)-dione sulfonamide derivatives have demonstrated antibacterial potential. mdpi.com
| Structural Class | Key Features | Pharmacological Profile | Mechanism/Target | Source |
| Quinoxaline-urea analogs | Urea linkage, 6-nitro substitution | Anticancer (Pancreatic) | Modulation of IKKβ phosphorylation | nih.gov |
| Quinoxaline–arylfuran derivatives | Arylfuran and hydrazone moieties | Anticancer (Cervical) | Inhibition of STAT3 phosphorylation, ROS generation | mdpi.com |
| 2-(4-methylpiperazin-1-yl)quinoxalines | Piperazine moiety, halogen substitutions | 5-HT₃ Receptor Antagonism | Orthosteric binding site interaction | nih.gov |
| Ruthenium(II) quinoxaline complexes | C6-halogen substitution | Antibacterial (S. aureus) | Membrane-targeting action | acs.org |
| 2-(benzimidazol-2-yl)quinoxalines | N-methylpiperazine substituent | Anticancer (Lung) | Induction of mitochondrial apoptosis | nih.gov |
Computational and in Silico Research on Quinoxaline Derivatives
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a fundamental computational tool used to predict the preferred orientation of a ligand when bound to a target receptor. For quinoxaline (B1680401) derivatives, this method has been instrumental in elucidating their binding modes and identifying key interactions that drive their biological activity.
Research on various quinoxaline-piperazine conjugates has demonstrated their potential to bind with high affinity to a range of biological targets, including protein kinases and receptors implicated in cancer. For instance, docking studies on novel 2-piperazinyl quinoxaline derivatives revealed their ability to fit within the catalytic cavity of the c-Kit tyrosine kinase receptor and the binding pocket of P-glycoprotein. nih.govresearchgate.net These studies suggest that the quinoxaline-piperazine scaffold can be effectively wrapped within the active sites of these important cancer-related proteins. nih.gov
In a study on quinoxaline-isoxazole-piperazine conjugates as EGFR-targeting agents, molecular docking showed that the most potent compounds exhibited strong binding interactions within the EGFR active site, often superior to the reference drug erlotinib. nih.gov Similarly, docking of N-substituted quinoxaline-2-carboxamides against human DNA topoisomerase and vascular endothelial growth factor receptor (VEGFR) identified these as potential targets. nih.gov For example, docking studies of new quinoxaline derivatives on the EGFR receptor (PDB: 4HJO) showed that the most potent compounds bind strongly, with binding energies correlating well with their experimental IC50 values. tandfonline.com
The introduction of a fluorine atom, as in 5-Fluoro-2-(piperazin-1-yl)quinoxaline, can significantly influence binding affinity through various interactions, including hydrogen bonding and electrostatic interactions. While specific docking studies on this exact molecule are not extensively published, research on fluorinated piperazine-based compounds targeting other diseases has shown that the fluorine moiety can enhance biological activity. nih.gov For example, studies on other fluorinated heterocyclic systems have demonstrated the advantageous nature of fluorine in drug-scaffold interactions. rsc.org
| Derivative Class | Target Protein | Key Findings | Reference(s) |
| 2-Piperazinyl quinoxalines | c-Kit Tyrosine Kinase, P-glycoprotein | Compounds fit effectively within the catalytic cavity and binding pocket. | nih.govresearchgate.netnih.gov |
| Quinoxaline-isoxazole-piperazine conjugates | EGFR | Potent compounds showed more significant binding interactions than erlotinib. | nih.gov |
| Quinoxaline-based VEGFR-2 inhibitors | VEGFR-2 | The most potent compound (17b) showed strong binding affinity. | researchgate.net |
| N-substituted quinoxaline-2-carboxamides | DNA Topoisomerase, VEGFR | Identified as potential targets for anticancer activity. | nih.gov |
| Quinoxaline-1,2,3-triazole hybrids | EGFR | Strong binding interactions observed, with energies from -9.57 to -12.03 kcal/mol. | tandfonline.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. These models are crucial for predicting the activity of novel compounds and for understanding the structural features required for potency.
Both 2D and 3D-QSAR models have been successfully developed for various series of quinoxaline derivatives to predict their therapeutic activities. For instance, 2D-QSAR models have been established for quinoxaline derivatives as potential anticancer agents against triple-negative breast cancer. nih.gov These models identified key molecular descriptors such as dispersive energy (Epsilon3), MMFF_6 (a force field parameter), and Zcomp Dipole as being important for activity. nih.gov
In the context of antitubercular activity, 2D and 3D-QSAR models for quinoxaline derivatives have been developed using methods like genetic algorithm-partial least squares (GA-PLS). nih.gov The 2D-QSAR models highlighted the importance of topological and electrostatic descriptors, while 3D-QSAR studies emphasized the influence of steric and electrostatic fields on the compound's activity. nih.gov Another 3D-QSAR study on quinoxaline derivatives as ALR2 inhibitors identified key pharmacophoric features and yielded a model with excellent statistical measures (R² = 0.81, Q² = 0.71). nih.gov This model indicated that electronegative groups play a significant role in the observed antitubercular activity. nih.gov
A QSAR study on 2-(4-methylpiperazin-1-yl)quinoxalines as human histamine (B1213489) H4 receptor ligands identified descriptors related to shape (path/walk 4-Randic shape index), topological charges, and atomic properties as being crucial for binding affinity. nih.gov These models provide a rational basis for designing new derivatives with enhanced potency.
Machine learning techniques are increasingly being applied to develop more sophisticated and predictive QSAR models. For quinoxaline derivatives, machine learning approaches such as Kohonen networks and counter propagation artificial neural networks (CP-ANN) have been utilized. nih.gov These non-linear methods, combined with feature selection techniques like genetic algorithms (GA) and simulated annealing (SA), have been used to model the anti-tubercular activity of quinoxaline compounds from a large pool of molecular descriptors. nih.gov The application of these advanced computational methods allows for a more nuanced understanding of the complex relationships between chemical structure and biological function.
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
Molecular dynamics (MD) simulations provide detailed information about the dynamic behavior of a ligand-receptor complex over time. This technique is used to assess the stability of the binding pose predicted by molecular docking and to analyze the conformational changes that may occur upon binding.
For quinoxaline derivatives, MD simulations have been crucial in validating docking results and confirming the stability of the ligand within the active site of the target protein. nih.gov Studies on 2-piperazinyl quinoxaline derivatives targeting the c-Kit tyrosine kinase receptor used MD simulations to confirm that the hybrid compounds could be stably wrapped in the catalytic cavity. nih.govnih.gov Similarly, MD simulations of a novel quinoxaline derivative targeting the HIV reverse transcriptase enzyme re-validated the docking results, showing stable binding conformation. rsc.orgresearchgate.net
In research focusing on 2-aryl quinoxaline derivatives as α-amylase inhibitors, MD simulations confirmed the binding stability of the selected ligands to the receptor. nih.gov The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are often analyzed to assess the stability of the complex, with lower fluctuations indicating a more stable interaction. chemscene.com For quinoxaline-based pyrazoline derivatives, MD simulations revealed that the most promising ligand exhibited enhanced stability, suggesting its potential as a drug candidate. nih.gov
Density Functional Theory (DFT) Calculations for Electronic and Structural Properties
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. For quinoxaline derivatives, DFT calculations provide insights into properties like frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and charge distribution, which are critical for understanding their reactivity and interaction with biological targets. chemsynthesis.com
DFT studies have been performed on various quinoxaline derivatives to optimize their geometrical parameters and to analyze their electronic and optical properties. researchgate.netchemsynthesis.combldpharm.com For instance, DFT calculations at the B3LYP/6-311G(d,p) level of theory have been used to predict the equilibrium conformation of quinoxalinone derivatives and to study their intramolecular charge transfer. nih.gov These calculations help in understanding the reactive sites on the molecular surface that are responsible for intermolecular interactions. rsc.orgresearchgate.net
In a study of quinoxaline derivatives for photovoltaic applications, time-dependent DFT (TD-DFT) was used to predict excitation energies and spectroscopic properties. nih.gov The HOMO and LUMO energy levels calculated through DFT are crucial for assessing the electron injection and dye regeneration processes in solar cells, and by analogy, the electron transfer processes in biological systems. nih.gov For new quinoxaline-based VEGFR-2 inhibitors, DFT studies were carried out to calculate thermodynamic, molecular orbital, and electrostatic potential properties, providing a deeper understanding of their mechanism of action. researchgate.net
Virtual Screening and De Novo Design Strategies
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach, often coupled with molecular docking, allows for the rapid identification of promising lead compounds from vast chemical spaces.
Virtual screening has been effectively applied in the discovery of novel quinoxaline-based inhibitors. For example, a virtual screening approach was used to identify quinoxaline derivatives as potent inhibitors of c-Jun N-terminal kinases 1 (JNK1). chemsynthesis.combldpharm.com This process involves docking a large database of compounds into the target's active site and ranking them based on their predicted binding affinity.
In Silico Pharmacokinetic Profiling (ADME Prediction)
In the early stages of drug discovery, computational methods provide a crucial, cost-effective, and rapid approach to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel chemical entities. For quinoxaline derivatives, including compounds structurally related to this compound, various in silico models and software platforms are employed to forecast their pharmacokinetic profiles and assess their potential as drug candidates. These predictive studies are vital for prioritizing compounds for synthesis and further experimental testing. nih.gov
Research on a variety of quinoxaline-piperazine conjugates has demonstrated that these compounds generally exhibit favorable drug-like properties. researchgate.netnih.gov In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analyses are routinely performed to evaluate parameters governed by established rules such as Lipinski's Rule of Five, Veber's rules, and others that correlate physicochemical properties with oral bioavailability. researchgate.netnih.gov For instance, studies on quinoxaline-isoxazole-piperazine conjugates and piperazine-pyrazolo-quinoxalin-2(1H)-one conjugates revealed that many of the synthesized compounds adhered to these rules, indicating good potential for oral absorption and cell permeability. nih.govresearchgate.net
The general findings from in silico ADMET studies on relevant quinoxaline-piperazine derivatives suggest that these molecules often possess molecular weights, lipophilicity (logP), and numbers of hydrogen bond donors and acceptors within the acceptable ranges for drug-likeness. rsc.orgrsc.org However, specific substitutions can influence these parameters; for example, the addition of large moieties can sometimes increase the molecular weight beyond the typical Lipinski limit. researchgate.net Computational tools also predict properties like aqueous solubility, blood-brain barrier (BBB) penetration, and interaction with key metabolic enzymes like cytochrome P450 (CYP) isozymes. rsc.orgnih.gov Many quinoxaline derivatives are predicted to have high gastrointestinal absorption and low potential for BBB penetration, which can be advantageous depending on the desired therapeutic target. nih.gov Furthermore, toxicity predictions often show a low risk for mutagenicity or hepatotoxicity for well-designed analogs. rsc.orgnih.gov
Below is an interactive data table summarizing the typical in silico ADME parameters evaluated for quinoxaline-piperazine derivatives, based on findings from multiple computational studies.
Note: The values in this table are representative of findings for the broader class of quinoxaline-piperazine derivatives and are not specific experimental values for this compound.
Cheminformatics and Data-Driven Insights in Drug Discovery
Cheminformatics and data-driven approaches are integral to modern drug discovery, enabling the systematic analysis of chemical data to guide the design of new therapeutic agents. In the context of quinoxaline derivatives, these computational tools are extensively used to understand structure-activity relationships (SAR), optimize lead compounds, and enhance pharmacokinetic profiles.
SAR studies, which correlate a molecule's chemical structure with its biological activity, are a cornerstone of this approach. For quinoxaline derivatives, SAR analyses have provided critical insights into which structural modifications enhance desired effects, such as anticancer or antimicrobial activity. mdpi.comnih.gov For example, studies have shown that substitutions at the C2, C3, C6, and C7 positions of the quinoxaline ring are key sites for modification. mdpi.com The nature of the substituent—whether it is an electron-donating or electron-withdrawing group, its size, and its lipophilicity—can dramatically influence the compound's potency and selectivity. mdpi.comresearchgate.net In some series, the presence of a cyano group on an aliphatic chain attached to the quinoxaline nitrogen was found to be essential for activity, while replacing an ester with a hydrazide group decreased it. mdpi.com
Data-driven insights also inform the optimization of pharmacokinetic properties. A study on 1-[(substituted 2-alkoxyquinoxalin-3-yl)aminocarbonyl]-4-(hetero)arylpiperazine derivatives systematically explored substitutions around the quinoxaline ring to improve both anticancer activity and oral bioavailability. nih.gov This research identified a compound with 83.4% oral bioavailability in rats, highlighting how systematic structural modifications, guided by data, can lead to compounds with desirable drug-like properties. nih.govnih.gov
Molecular docking, a key cheminformatics technique, is used to predict the binding orientation of a ligand within the active site of a target protein. This method helps to rationalize observed biological activities and guide the design of new analogs with improved binding affinity. For various quinoxaline derivatives, docking studies have successfully predicted interactions with key biological targets like receptor tyrosine kinases (e.g., VEGFR-2, EGFR), helping to explain their anticancer effects. nih.govrsc.org These computational models provide a structural basis for the observed SAR, allowing medicinal chemists to make more informed decisions in the design-synthesis-test-analyze cycle. nih.govresearchgate.net By integrating these computational approaches, researchers can more efficiently navigate the vast chemical space to identify and optimize quinoxaline derivatives with therapeutic potential.
Compound Name Reference Table
Emerging Research Applications Beyond Therapeutics
Development of Fluorescent Probes and Bioimaging Agents
The inherent photophysical properties of the quinoxaline (B1680401) scaffold have led to the development of various fluorescent probes for bioimaging. These probes are valuable tools for visualizing and understanding complex biological processes at the molecular level.
Design of pH-Responsive Fluorescent Sensors
Quinoxaline-based compounds have been successfully designed as pH-responsive fluorescent sensors. These sensors can exhibit changes in their fluorescence intensity or emission wavelength in response to variations in environmental pH. This capability is crucial for studying cellular processes where pH plays a critical role, such as in endosomes and lysosomes. For instance, a push-pull quinoxaline derivative, QC1, has been developed as a dual optical chemosensor that shows shifts in both absorption and emission bands in acidic aqueous solutions (pH 1–5). While this demonstrates the potential of the quinoxaline core for pH sensing, specific studies on the pH-sensing capabilities of 5-Fluoro-2-(piperazin-1-yl)quinoxaline are not currently available.
Imaging of Nucleic Acids and G-quadruplex Topologies
The planar structure of the quinoxaline ring allows for intercalation into nucleic acid structures, making quinoxaline derivatives potential candidates for DNA and RNA imaging agents. A significant area of interest is the imaging of G-quadruplexes, which are non-canonical nucleic acid structures implicated in various cellular processes and diseases. While various ligands are being studied for their ability to bind and stabilize G-quadruplexes, specific research detailing the use of This compound for imaging nucleic acids or G-quadruplex topologies has not been reported.
Applications in Neuroimaging Research (e.g., Epilepsy)
Neuroimaging is a critical tool in the diagnosis and study of neurological disorders such as epilepsy. While various imaging techniques and agents are employed, there is no specific information available in the scientific literature regarding the application of This compound in neuroimaging research related to epilepsy.
Contributions to Materials Science (e.g., Organic Light-Emitting Diodes, Photovoltaics)
The electron-deficient nature of the quinoxaline ring makes it a valuable building block in the design of materials for organic electronics.
Quinoxaline derivatives have been investigated as emitters in organic light-emitting diodes (OLEDs) and as components in organic photovoltaic (OPV) cells. In OLEDs, these compounds can contribute to efficient light emission, with some derivatives being utilized in thermally activated delayed fluorescence (TADF) materials. For instance, two blue emitters based on fluorene-bridged quinoxaline derivatives have shown efficient blue emission with external quantum efficiencies of 1.58% and 1.30%. In the realm of photovoltaics, quinoxaline-based polymers have been explored as electron-acceptor materials in dye-sensitized solar cells (DSSCs). However, there is a lack of specific research on the application of This compound in OLEDs or photovoltaic devices.
Studies on Corrosion Inhibition Properties
Quinoxaline derivatives have been recognized for their potential as corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. Their effectiveness is attributed to the presence of heteroatoms (nitrogen) and the aromatic ring system, which facilitate the adsorption of the molecule onto the metal surface, forming a protective layer. Studies on different quinoxaline derivatives have reported high inhibition efficiencies. For example, a novel quinoxaline derivative, 2-phenyl-3-(prop-2-yn-1-yloxy) quinoxaline (PYQX), demonstrated a maximum inhibition efficiency of 98.1% for carbon steel in 1 M HCl. Despite the promising results for the quinoxaline class of compounds, specific studies on the corrosion inhibition properties of This compound have not been found in the reviewed literature.
Future Research Directions and Translational Perspectives for Quinoxaline Derivatives
Rational Design of Novel Quinoxaline (B1680401) Scaffolds with Enhanced Selectivity and Potency
The future of quinoxaline-based drug discovery lies in the rational design of new scaffolds with superior potency and selectivity for their biological targets. This approach moves beyond traditional high-throughput screening to a more knowledge-based process, leveraging a deep understanding of structure-activity relationships (SAR). nih.gov
Key strategies in the rational design of quinoxaline derivatives include:
Structural Optimization and Bioisosteric Modification : Guided by the structural features of known inhibitors, new series of quinoxaline derivatives can be designed. nih.gov For instance, by studying the binding modes of existing drugs, researchers can make bioisosteric modifications—replacing certain functional groups with others that have similar physical or chemical properties—to enhance binding affinity and efficacy. nih.gov
Targeted Substitutions : SAR studies have revealed that the biological activity of quinoxaline derivatives can be finely tuned by adding specific substituents to the quinoxaline core. For example, research on antitubercular agents has shown that introducing an electron-withdrawing group, such as a halogen atom, at the C6 or C7 position can enhance activity. nih.gov Similarly, in the development of ruthenium(II) p-cymene (B1678584) complexes for antibacterial applications, strategic C6-substitutions with halogens, nitro, and carboxyl groups were explored to modulate potency and hydrophilicity. acs.orgacs.org
Exploiting Target Protein Structure : A profound understanding of the target enzyme's structure, particularly the ATP-binding site, is crucial. rjptonline.orgresearchgate.net For example, in designing new inhibitors for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy, researchers have focused on creating quinoxaline-based derivatives that act as ATP-competitive inhibitors. researchgate.net Similarly, new histone deacetylase (HDAC) inhibitors have been designed to fit within specific pockets of the HDAC receptor, enhancing their binding and inhibitory action. nih.gov
These rational design strategies, which integrate medicinal chemistry, computational modeling, and structural biology, are essential for creating next-generation quinoxaline-based therapeutics with improved therapeutic profiles. nih.gov
Development of Multi-Targeting Therapeutic Agents
A significant trend in modern pharmacology is the development of single chemical entities that can modulate multiple biological targets simultaneously. This multi-target approach can offer superior efficacy and a reduced likelihood of developing drug resistance compared to single-target agents. Quinoxaline derivatives, with their versatile scaffold, are ideal candidates for the design of such multi-targeting drugs. researchgate.net
Recent research highlights several areas where multi-targeting quinoxaline derivatives are showing promise:
Dual Kinase Inhibition : In cancer therapy, the PI3K/PKB/mTOR signaling pathway is often dysregulated. rjptonline.org Several quinoxaline derivatives have been developed as dual inhibitors of PI3K and mTOR kinases, which can be more effective than targeting either kinase alone. rjptonline.org Examples of such dual inhibitors that have been investigated include PX-866 and PKI-587. rjptonline.org
Combined Anticancer and Antimicrobial Activity : There is a growing need for compounds that can combat both cancer and associated opportunistic infections. nih.gov Researchers have successfully synthesized tetrazolo[1,5-a]quinoxaline (B8696438) derivatives that exhibit potent activity against both tumor cell lines and various strains of bacteria. nih.govrsc.org
Dual-Action Metallotherapeutics : An innovative approach involves combining the quinoxaline scaffold with metals like ruthenium to create complexes with dual functionality. Water-soluble ruthenium(II) p-cymene complexes featuring quinoxaline-pyridyl ligands have demonstrated potent activity against both Gram-positive bacteria, including intracellular S. aureus, and aggressive triple-negative breast cancer cells. acs.orgacs.org
Antidiabetic and Anti-inflammatory Agents : Recognizing the link between inflammation and diabetic complications, novel quinoxaline derivatives have been designed to target both secretory phospholipase A2 (sPLA2) and α-glucosidase, enzymes relevant to inflammation and blood glucose regulation, respectively. nih.gov
The development of these multi-target agents represents a paradigm shift in drug design, moving towards holistic treatments for complex diseases.
Strategies to Combat Drug Resistance Mechanisms
Antimicrobial resistance (AMR) is a critical global health threat, rendering many existing antibiotics ineffective. researchgate.netnih.gov Quinoxaline derivatives have emerged as a promising class of compounds to address this challenge due to their efficacy against a broad spectrum of pathogens, including multi-drug resistant strains. researchgate.netnih.gov
Key strategies involving quinoxaline derivatives to combat drug resistance include:
Targeting Novel Bacterial Pathways : Quinoxaline derivatives can be designed to inhibit essential bacterial processes that are not targeted by current antibiotics. For example, some derivatives have shown efficacy against the DNA gyrase protein in Escherichia coli, a well-established antibiotic target. researchgate.net
Overcoming Existing Resistance : The structural adaptability of the quinoxaline scaffold allows for the design of compounds that can evade common resistance mechanisms. researchgate.net They have shown effectiveness against notorious bacteria such as Escherichia coli, Bacillus pumilus, Enterobacter aerogenes, and Salmonella typhimurium. nih.gov
Inhibiting Viral Resistance : In the context of viral infections, drug resistance is also a major hurdle. nih.gov For viruses like influenza, which can develop resistance to drugs targeting the neuraminidase (NA) protein, quinoxaline derivatives offer alternative targets. nih.govnih.gov For example, they are being investigated as inhibitors of the NS1 protein, an invariant protein in the influenza virus, which could provide a more robust therapeutic strategy. nih.gov
Understanding Protein Dynamics : Resistance often arises from mutations in the target protein, not just at the active site but also at distal locations. nih.gov Future research will need to consider the dynamic nature of proteins and how mutations affect their conformational flexibility, which can impact drug binding. nih.gov By understanding these dynamic changes, more resilient inhibitors can be designed.
The fight against drug resistance requires a continuous pipeline of new therapeutic agents, and the chemical versatility of quinoxalines makes them a valuable scaffold in this ongoing battle. researchgate.netrsc.org
Integration of Artificial Intelligence and Machine Learning in Quinoxaline Drug Discovery
The process of discovering and developing new drugs is notoriously long and expensive. Artificial intelligence (AI) and machine learning (ML) are revolutionizing this landscape by making it more efficient and predictive. mednexus.orgnih.gov These technologies are being applied at every stage of the drug discovery funnel, from initial target identification to late-stage clinical trials. astrazeneca.comcrimsonpublishers.com
In the context of quinoxaline drug discovery, AI and ML can be integrated in several ways:
Accelerated Target Identification and Validation : AI algorithms can analyze vast datasets from genomics, proteomics, and clinical studies to identify and validate novel biological targets for quinoxaline derivatives. nih.gov
Predictive Modeling and Virtual Screening : Machine learning models, such as graph neural networks, can predict the physicochemical properties, biological activity, and potential toxicity of vast libraries of virtual quinoxaline compounds. mednexus.orgastrazeneca.com This allows researchers to prioritize the synthesis and testing of the most promising candidates, saving significant time and resources.
De Novo Drug Design : Generative AI models, such as Generative Adversarial Networks (GANs), can design entirely new quinoxaline-based molecules with desired therapeutic properties from scratch. nih.govcrimsonpublishers.com These models can be optimized to generate compounds with high potency, selectivity, and favorable pharmacokinetic profiles.
By embedding these data-driven approaches, the discovery and development of the next generation of quinoxaline-based therapeutics can be significantly accelerated. astrazeneca.com
Exploration of Uncharted Therapeutic Areas
The quinoxaline scaffold has already demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. ijpsjournal.comnih.govsapub.org However, the therapeutic potential of this versatile heterocyclic system is far from exhausted. Future research will likely see the exploration of quinoxaline derivatives in new and uncharted therapeutic areas.
Potential areas for future investigation include:
Neurological Disorders : Some quinoxaline derivatives have already been investigated as inhibitors of monoamine oxidase A (MAO-A), a target for treating depression and Parkinson's disease. ipp.pt Further exploration could lead to new treatments for a range of neurodegenerative diseases and psychiatric disorders.
Antiparasitic Agents : Quinoxaline derivatives have shown promise against various parasites, including those that cause malaria (Plasmodium falciparum), leishmaniasis (Leishmania amazonensis), and Chagas disease (Trypanosoma cruzi). ijpsjournal.com Systematic exploration and optimization of these scaffolds could yield new drugs for these neglected tropical diseases.
Diabetes and Metabolic Disorders : Recently, quinoxaline-based inhibitors targeting enzymes involved in diabetic complications have been reported. nih.gov This opens a new avenue for developing therapies for type II diabetes and related metabolic syndromes.
Glaucoma : The known drug Brimonidine, which contains a quinoxaline moiety, is used to alleviate the symptoms of glaucoma, indicating that further derivatives could be developed for ophthalmic conditions. ijpsjournal.comipp.pt
The broad biological activity of quinoxalines suggests that a vast therapeutic landscape remains to be explored, offering opportunities to address a wide range of unmet medical needs. ijpsjournal.com
Advancements in Sustainable and Cost-Effective Synthetic Methodologies
The principles of green chemistry are becoming increasingly important in pharmaceutical manufacturing, aiming to create processes that are environmentally benign and economically viable. ekb.eg The synthesis of quinoxaline derivatives is an area where these principles can be effectively applied to develop more sustainable and cost-effective methods. benthamdirect.comresearchgate.net
Key advancements in this area include:
Use of Greener Solvents : Traditional organic synthesis often relies on volatile and toxic solvents. Researchers are now exploring the use of alternative, greener media such as water, ethanol (B145695), and natural deep eutectic solvents (NADESs). researchgate.netjocpr.comrsc.org For example, a fast and high-yielding protocol for synthesizing quinoxalines has been developed using a choline (B1196258) chloride/water NADES at room temperature. rsc.org
Catalytic and Solvent-Free Reactions : The development of highly efficient and recyclable catalysts can significantly improve the sustainability of quinoxaline synthesis. ekb.egnih.gov Methodologies using recyclable alumina-supported heteropolyoxometalates have been shown to produce quinoxalines in high yields at room temperature. nih.gov Solvent-free reactions and microwave-assisted synthesis also represent powerful strategies for reducing waste and energy consumption. ekb.egresearchgate.net
Renewable Starting Materials : Another sustainable approach involves using starting materials derived from natural and renewable sources. For instance, ethyl gallate, a compound found in green tea and gallnuts, can be used as an environmentally friendly starting material for the synthesis of quinoxaline-2,3-dione, a key intermediate. jocpr.com
Atom Economy : Synthetic protocols are being optimized to maximize the incorporation of all reactant atoms into the final product, thus minimizing waste. jocpr.com
These sustainable approaches not only reduce the environmental impact of producing quinoxaline-based drugs but also have the potential to lower manufacturing costs. ekb.egjocpr.com
Expanding the Scope of Fluorescent Probes and Bioanalytical Applications
Beyond their therapeutic potential, quinoxaline derivatives possess interesting photophysical properties that make them valuable as fluorescent probes for bioanalytical and diagnostic applications. nih.govcrimsonpublishers.com Their fluorescence can be sensitive to the local environment, allowing them to be used as chemosensors and imaging agents. nih.govcrimsonpublishers.com
Future applications in this domain include:
Development of Chemosensors : The fluorescence of quinoxaline derivatives can change in the presence of specific ions or molecules. This property can be harnessed to create chemosensors for various analytical applications, including environmental monitoring and clinical diagnostics. nih.gov
Bio-imaging and Cellular Staining : Quinoline-based fluorescent probes are increasingly used for imaging biological processes at the molecular level. crimsonpublishers.com Quinoxaline derivatives can be designed to selectively stain specific cellular components or to report on biological events through changes in their fluorescence emission. crimsonpublishers.comresearchgate.net
Probes for Disease Diagnosis : Simple, easy-to-prepare quinoxaline derivatives have been shown to be effective fluorescent probes for staining amyloid-β fibrils, which are associated with Alzheimer's disease. researchgate.net This opens the door for developing new diagnostic tools for neurodegenerative diseases.
Targeted Imaging Agents for Cancer : By attaching a quinoxaline scaffold to a targeting moiety, researchers can create probes that specifically accumulate in tumor tissues. For example, quinoxaline derivatives have been developed as melanin-targeting probes for the imaging and potential therapy of disseminated melanoma. nih.gov These probes can be radiolabeled with isotopes like iodine-125 (B85253) for biodistribution studies. nih.gov
The unique optical properties of quinoxalines, combined with their synthetic versatility, position them as a powerful class of molecules for creating the next generation of advanced bioanalytical tools and diagnostic agents. researchgate.net
Q & A
Q. What are the common synthetic routes for 5-fluoro-2-(piperazin-1-yl)quinoxaline, and how do reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution of a halogenated quinoxaline precursor with piperazine. For example:
- Step 1: Synthesis of 2-chloro-3-(piperazin-1-yl)quinoxaline by reacting 2,3-dichloroquinoxaline with piperazine in ethanol under reflux, using triethylamine as a base (yield: 75–85%) .
- Step 2: Fluorination via halogen exchange using KF or CsF in polar aprotic solvents (e.g., DMF) at 100–120°C .
Critical Factors: - Excess piperazine (1.5–2 eq) improves substitution efficiency.
- Solvent choice (e.g., acetonitrile vs. ethanol) affects reaction kinetics and byproduct formation .
Q. How is structural characterization of this compound performed?
Methodological Answer:
- NMR: Distinct signals for the quinoxaline aromatic protons (δ 7.8–8.2 ppm) and piperazine NH protons (δ 1.5–2.5 ppm) confirm substitution .
- HRMS: Molecular ion peaks at m/z 273.12 [M+H]+ (calculated for C₁₂H₁₄FN₅) .
- XRD: Crystallography reveals planar quinoxaline core and piperazine chair conformation .
Advanced Research Questions
Q. How can the synthetic route be optimized to reduce byproducts in piperazine substitution?
Methodological Answer:
- Byproduct Analysis: Competing reactions (e.g., di-substitution or ring-opening) are minimized by:
| Condition | Yield (%) | Byproducts (%) |
|---|---|---|
| 80°C, no KI | 72 | 18 |
| 60°C, KI (5 mol%) | 88 | 6 |
| Source: Adapted from |
Q. What computational strategies predict the binding affinity of this compound to biological targets?
Methodological Answer:
- Molecular Docking: AutoDock Vina or Schrödinger Suite simulates interactions with enzymes (e.g., VEGFR-2 or PI3K).
- Key Interactions: Fluorine atom forms halogen bonds with Tyr-1053 in VEGFR-2 (ΔG = −9.2 kcal/mol) .
- QSAR Models: LogP (2.1 ± 0.3) and polar surface area (55 Ų) correlate with blood-brain barrier permeability .
Q. How do structural modifications (e.g., bromo substitution) enhance anticancer activity?
Methodological Answer:
- Comparative Analysis: Bromo-substituted analogs (e.g., 2-(piperazin-1-yl)-3-(4-bromophenyl)quinoxaline) show 3× higher apoptosis induction in PC3 cells (IC₅₀ = 1.2 µM vs. 3.8 µM for fluoro derivative) .
- Mechanism: Bromine increases lipophilicity (LogP = 2.8), enhancing membrane penetration and DNA intercalation .
Data Contradiction Analysis
Q. Why do some studies report conflicting LogP values for piperazinylquinoxalines?
Methodological Answer:
- Measurement Variability: LogP discrepancies arise from:
- Experimental Methods: Shake-flask vs. HPLC-derived LogP differ by ±0.5 units .
- Protonation State: Piperazine’s basicity (pKa ~9.5) affects ionization in physiological buffers .
- Computational Predictions: Algorithms like ACD/Percepta may underestimate fluorine’s electronegativity impact .
Pharmacological Applications
Q. What in vitro assays validate the antipsychotic potential of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
